2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide
Description
2-Methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a triazolo-pyridine core substituted with a trifluoromethyl (-CF₃) group at the 7-position and a methoxybenzenesulfonamide moiety linked via a methyl bridge.
Properties
IUPAC Name |
2-methoxy-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O3S/c1-25-11-4-2-3-5-12(11)26(23,24)19-9-14-21-20-13-8-10(15(16,17)18)6-7-22(13)14/h2-8,19H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXMESKETCPTCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that triazole compounds, which include this compound, are capable of binding in the biological system with a variety of enzymes and receptors. This suggests that the compound may interact with multiple targets, contributing to its biological activities.
Mode of Action
Triazole compounds are known to interact with various enzymes and receptors in the biological system. This interaction could lead to changes in the function of these targets, potentially altering cellular processes and leading to the observed biological effects of the compound.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds, it is likely that this compound affects multiple pathways. These could include pathways related to the function of the enzymes and receptors that the compound interacts with.
Biological Activity
2-Methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This sulfonamide derivative incorporates a triazole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃F₃N₄O₃S |
| Molecular Weight | 386.4 g/mol |
| CAS Number | 1903780-84-6 |
This compound features a trifluoromethyl group that enhances its biological activity and solubility.
Anticancer Activity
Recent studies have indicated that compounds containing triazole derivatives exhibit notable anticancer properties. For instance, a series of triazole derivatives were synthesized and tested against various human cancer cell lines. One study reported that certain derivatives displayed significant cytotoxic effects against the MCF-7 breast cancer cell line with IC50 values in the low micromolar range . The mechanism of action is believed to involve the inhibition of key cellular pathways associated with cancer cell proliferation.
Antimicrobial Properties
The antimicrobial activity of sulfonamide derivatives has been well-documented. A study highlighted the effectiveness of similar compounds against a range of pathogenic bacteria, demonstrating substantial antibacterial activity compared to standard treatments . The presence of the triazole ring in the structure may contribute to this enhanced activity through mechanisms such as enzyme inhibition.
Inhibition of Protein Kinases
The compound has been identified as a potential inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses. Inhibitors targeting this pathway are being explored for their therapeutic potential in treating inflammatory diseases and cancers . The specific binding interactions and inhibitory constants for this compound are subjects of ongoing research.
Study on Cytotoxicity
A detailed study evaluated the cytotoxic effects of several triazole derivatives on human malignant cell lines. Among these, compounds structurally related to this compound showed promising results. The study utilized MTT assays to assess cell viability and reported significant reductions in cell proliferation at concentrations as low as 10 µM .
Protein Binding Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound towards various protein targets. These studies indicated strong interactions with active sites involved in cancer progression and inflammation, suggesting that further optimization could enhance its therapeutic efficacy .
Scientific Research Applications
Antiviral Activity
Research indicates that compounds containing triazolo-pyridine structures exhibit promising antiviral properties. For instance, derivatives similar to 2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide have been investigated for their effectiveness against various viral strains. In particular, studies have shown that modifications to the triazole ring can enhance antiviral potency against HIV and other viruses by inhibiting key viral enzymes and processes .
Inhibition of Ion Channels
This compound has shown potential as an inhibitor of voltage-gated sodium channels (NaV1.7), which are critical in pain signaling pathways. Selective inhibition of NaV1.7 has been linked to analgesic effects without the side effects associated with conventional pain medications . The sulfonamide group in the compound may play a crucial role in enhancing its binding affinity to these ion channels.
Anti-inflammatory Properties
The triazolo-pyridine derivatives have also been studied for their anti-inflammatory effects. In vitro and in vivo studies suggest that these compounds can modulate inflammatory cytokine production, making them suitable candidates for treating inflammatory diseases such as psoriasis . The ability of these compounds to inhibit RORγt transcription factors is particularly noteworthy as it relates to their mechanism of action in reducing inflammation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Research has demonstrated that variations in substituents on the triazole and pyridine rings significantly impact biological activity. For example:
- Trifluoromethyl Substituents : Enhance lipophilicity and potentially improve membrane permeability.
- Methoxy Groups : Increase solubility and may influence receptor binding affinity.
Case Study 1: Antiviral Efficacy
A study published in MDPI highlighted a series of triazolo-pyridine derivatives that demonstrated robust antiviral activity against HIV strains with resistance mutations. The lead compound exhibited an EC50 value in the low nanomolar range, indicating high potency .
Case Study 2: Pain Management
In a study focusing on NaV1.7 inhibitors, researchers found that specific modifications to the sulfonamide structure resulted in compounds with improved selectivity and potency against pain pathways. The findings suggest that further development could lead to new analgesics with fewer side effects compared to traditional opioids .
Comparison with Similar Compounds
Example 53 (): 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluoro-N-Isopropylbenzamide
- Key Features :
- Pyrazolo[3,4-d]pyrimidine core (vs. triazolo-pyridine in the target compound).
- Dual fluoro substituents and a chromen-4-one group.
- Benzamide linkage (vs. benzenesulfonamide in the target).
- Physicochemical Properties :
- Molecular Weight: 589.1 g/mol (vs. ~403.3 g/mol for the target).
- Melting Point: 175–178°C (target data unavailable).
- Functional Implications: The pyrazolo-pyrimidine core may offer distinct π-π stacking interactions compared to the triazolo-pyridine system.
921074-49-9 (): 5-Bromo-N-((1-(p-Tolyl)-1H-Tetrazol-5-yl)Methyl)Furan-2-Carboxamide
- Key Features :
- Tetrazole ring (vs. triazole in the target).
- Bromo and p-tolyl substituents (vs. trifluoromethyl and methoxy groups).
- Functional Implications :
Heterocyclic Core Variations
Triazolo-Pyridine vs. Imidazo-Pyrimidine (: 3-Fluoro-N-(4-{7-Methylimidazo[1,2-a]Pyrimidin-2-yl}Phenyl)Benzamide)
- Key Differences :
- Imidazo[1,2-a]pyrimidine core (vs. triazolo-pyridine).
- Fluoro and methyl substituents (vs. trifluoromethyl and methoxy).
- Physicochemical Impact :
Substituent Effects: Trifluoromethyl (-CF₃) vs. Fluoro/Bromo
- Trifluoromethyl (-CF₃) :
- Enhances metabolic stability and lipophilicity.
- Electron-withdrawing effects strengthen binding to hydrophobic pockets.
- Fluoro/Bromo :
- Fluorine improves bioavailability via membrane permeability.
- Bromo substituents (e.g., 921074-49-9) prioritize steric effects over electronic modulation .
Q & A
Q. What are the standard synthetic routes for preparing 2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves two key steps: (i) Core heterocycle formation : The [1,2,4]triazolo[4,3-a]pyridine scaffold is constructed via oxidative cyclization of a hydrazine intermediate. For example, sodium hypochlorite (NaOCl) in ethanol can promote ring closure at room temperature, yielding the triazolopyridine core in ~73% isolated yield . (ii) Sulfonamide coupling : The benzenesulfonamide moiety is introduced via nucleophilic substitution or coupling reactions. For instance, reacting the triazolopyridine-methylamine intermediate with 2-methoxybenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) forms the final product. Key characterization: Confirm regiochemistry using ¹H/¹³C NMR (e.g., aromatic proton splitting patterns) and HRMS .
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze aromatic proton environments (e.g., δ 7.0–8.5 ppm for triazolopyridine protons) and methoxy group singlet (δ ~3.8 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error.
- FTIR : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolve bond angles and confirm regiochemistry of the trifluoromethyl group .
Q. What are the primary biological targets or applications studied for this compound?
- Methodological Answer : While specific data for this compound is limited, structurally related triazolopyridines are investigated for:
- Enzyme inhibition : Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) to evaluate IC₅₀ values.
- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled ligands) to measure binding affinity (Kᵢ) .
- Cellular activity : Test antiproliferative effects in cancer cell lines (e.g., MTT assay) with EC₅₀ calculations .
Advanced Research Questions
Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffer) be resolved for this compound?
- Methodological Answer :
- Phase-solubility studies : Perform shake-flask experiments at varying pH (2–10) and measure equilibrium solubility via HPLC-UV.
- Co-solvent systems : Test PEG-400/water or cyclodextrin complexes to enhance bioavailability.
- Molecular dynamics (MD) simulations : Model solvation free energy to predict solubility trends .
Note: The trifluoromethyl group may reduce aqueous solubility; consider salt formation (e.g., sodium sulfonate) .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Methodological Answer :
- Flow chemistry : Implement continuous flow for the oxidative cyclization step to improve heat/mass transfer and reduce NaOCl decomposition .
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) for sulfonamide coupling to reduce side products.
- DoE (Design of Experiments) : Vary temperature, solvent (e.g., THF vs. DMF), and stoichiometry to identify robust conditions .
Q. How can computational methods predict the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration.
- Docking studies : Model interactions with CYP3A4 or P-glycoprotein to predict metabolic stability .
- MD simulations : Assess binding kinetics to serum albumin (e.g., using GROMACS) to estimate half-life .
Q. What analytical techniques resolve discrepancies in biological activity across assay platforms?
- Methodological Answer :
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence) with cellular activity (e.g., luciferase reporter) to rule out assay artifacts.
- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites in cell lysates.
- Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
